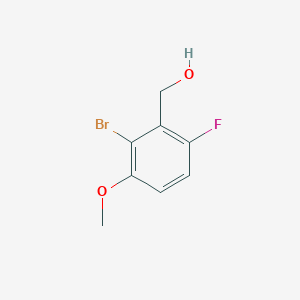

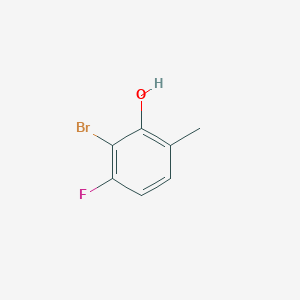

2-Bromo-3-fluoro-6-methylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-3-fluoro-6-methylphenol is a chemical compound with the molecular formula C7H6BrFO. It has a molecular weight of 205.03 . The compound appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for 2-Bromo-3-fluoro-6-methylphenol is 1S/C7H6BrFO/c1-4-2-3-5(9)6(8)7(4)10/h2-3,10H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, and methyl groups on the phenol ring.Physical And Chemical Properties Analysis

2-Bromo-3-fluoro-6-methylphenol is a white to yellow solid . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用

Synthesis and Chemical Properties

Research on brominated and fluorinated compounds underscores their critical role in synthetic chemistry and pharmaceutical development. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the importance of brominated and fluorinated intermediates in drug synthesis. These compounds often require specialized synthesis techniques due to their unique chemical properties and potential industrial applications (Qiu et al., 2009).

Environmental Impact and Toxicology

The environmental occurrence and toxicology of brominated phenols, such as 2,4,6-Tribromophenol, have been extensively studied. These compounds can arise both as industrial intermediates and degradation products of brominated flame retardants, indicating the pervasive nature of brominated compounds in the environment. Their widespread presence calls for ongoing research into their environmental behavior, toxicokinetics, and toxicodynamics (Koch & Sures, 2018).

Advanced Materials and Chemosensors

Brominated and fluorinated compounds are pivotal in developing new materials and chemosensors. For instance, derivatives of 4-Methyl-2,6-diformylphenol have been explored for creating chemosensors that can detect a wide array of analytes, demonstrating the versatility of brominated and fluorinated phenols in sensor technology. These developments highlight the potential for compounds like 2-Bromo-3-fluoro-6-methylphenol to contribute to innovations in materials science (Roy, 2021).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

作用機序

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, organoboron reagents like this compound might interact with a palladium catalyst to form new carbon-carbon bonds .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving carbon-carbon bond formation, given its potential use in suzuki–miyaura cross-coupling reactions .

Result of Action

Given its potential use in Suzuki–Miyaura cross-coupling reactions , it might facilitate the formation of new carbon-carbon bonds, which could have various downstream effects depending on the specific context of its use.

特性

IUPAC Name |

2-bromo-3-fluoro-6-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-3-5(9)6(8)7(4)10/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISWWZVWTZLYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-fluoro-6-methylphenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)